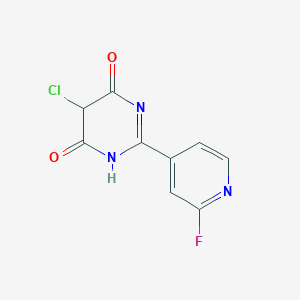
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro group at the 5-position and a fluoropyridinyl group at the 2-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-fluoropyridine-4-carboxylic acid with suitable reagents can yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoropyridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(2-fluoropyridin-4-yl)pyrimidine: Similar structure but with different substitution pattern.
5-Bromo-2-(2-fluoropyridin-4-yl)pyrimidine: Bromine substitution instead of chlorine.
5-Chloro-2-(3-fluoropyridin-4-yl)pyrimidine: Different position of the fluorine atom on the pyridine ring.
Uniqueness
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H5ClFN3O2 |
|---|---|
Peso molecular |
241.60 g/mol |
Nombre IUPAC |
5-chloro-2-(2-fluoropyridin-4-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-8(15)13-7(14-9(6)16)4-1-2-12-5(11)3-4/h1-3,6H,(H,13,14,15,16) |
Clave InChI |
LAJFTYLRGXWMJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C2=NC(=O)C(C(=O)N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


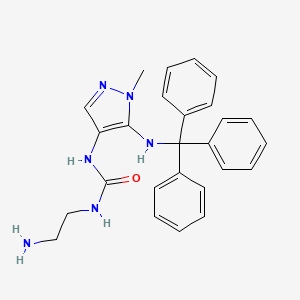
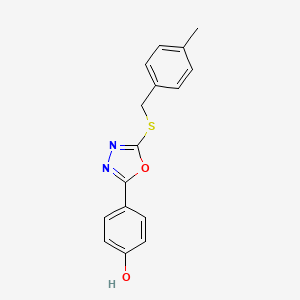
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
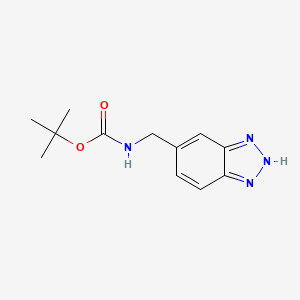
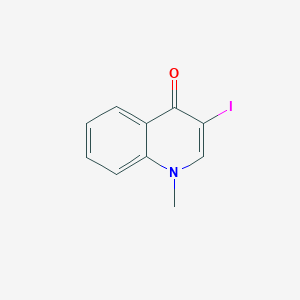
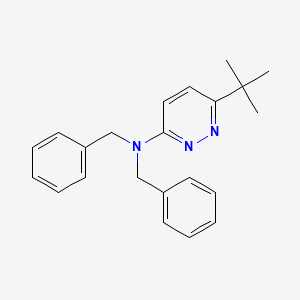

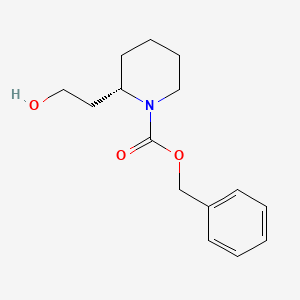
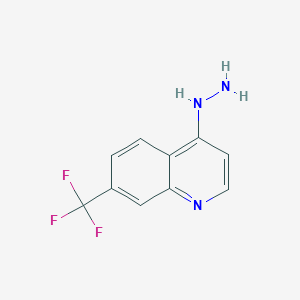
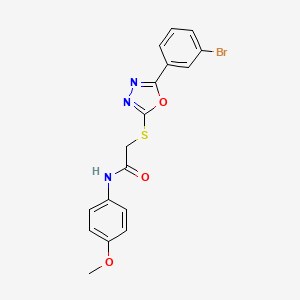
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)
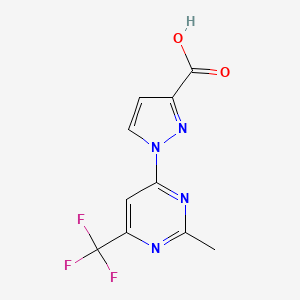
![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
